1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid is a synthetic compound featuring a piperidine core with dual protective groups: a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 1 and a tert-butoxycarbonyl (Boc) group at position 2. The carboxylic acid moiety at position 4 enhances its utility in peptide synthesis and medicinal chemistry. The Fmoc group is acid-labile, while the Boc group is base-sensitive, enabling orthogonal deprotection strategies. This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and as a precursor for bioactive molecule development .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-22-14-28(13-12-20(22)23(29)30)25(32)33-15-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-11,20-22H,12-15H2,1-3H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHADWPYDUWQNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
- IUPAC Name : 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
- Molecular Formula : C26H30N2O6
- CAS Number : 368866-07-3
- Molecular Weight : 466.53 g/mol
Structural Components
The compound consists of:
- A fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability and solubility.
- A piperidine ring that is crucial for its biological activity.
- A carboxylic acid functionality that can participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways, influencing processes such as cell signaling and metabolic regulation .
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth through apoptosis induction.
- Antimicrobial Activity : The compound's ability to disrupt bacterial cell membranes has been noted in preliminary studies.
- Neurological Effects : Given the piperidine structure, it may have implications in treating neurological disorders by modulating neurotransmitter systems .
Case Studies and Research Findings
- Anticancer Studies : A study highlighted the effectiveness of related piperidine derivatives in targeting cancer cell lines, showing a dose-dependent response in viability assays .
- Antimicrobial Testing : In vitro assays demonstrated that compounds with similar functional groups exhibit bactericidal effects against Gram-positive bacteria, suggesting potential for therapeutic use in infections.
- Neuropharmacology : Research involving piperidine derivatives has indicated possible interactions with dopamine receptors, hinting at applications in treating conditions like Parkinson's disease .
Synthetic Pathways
The synthesis of this compound typically involves:
- Protection of the amine group using Fmoc.
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the carboxylic acid moiety via carboxylation reactions.
Reactivity
The presence of functional groups such as the carboxylic acid allows for various transformations, including:
- Esterification : To form more lipophilic derivatives.
- Amidation : For potential prodrug development.
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H30N2O6 |
| Molecular Weight | 466.53 g/mol |
| CAS Number | 368866-07-3 |
| Purity | >98% |
| Synthesis Method | Multi-step organic synthesis |
Scientific Research Applications
Peptide Synthesis
The compound is primarily utilized in the synthesis of peptides, where it serves as a protecting group for amino acids. The Fmoc group allows for the selective protection of amines during peptide bond formation. This method is advantageous due to its compatibility with various coupling reagents and solvents, making it a preferred choice in solid-phase peptide synthesis (SPPS).
Key Advantages:
- Stability: The Fmoc group is stable under basic conditions, allowing for the use of strong bases in synthesis without affecting the protecting group.
- Ease of Removal: The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), facilitating the sequential addition of amino acids.
Drug Development
In drug development, this compound can be instrumental in creating peptide-based therapeutics. Peptides are increasingly recognized for their therapeutic potential due to their specificity and lower toxicity compared to small molecules. The ability to synthesize complex peptide structures efficiently using this compound enhances the development of new drugs targeting various diseases.
Case Study:
A study explored the synthesis of cyclic peptides using Fmoc-protected intermediates, demonstrating that the incorporation of this compound allowed for better yields and purities in the final product compared to traditional methods .
Material Science
The compound's unique structure also lends itself to applications in material science, particularly in the development of functional materials such as hydrogels and nanomaterials. These materials can be tailored for specific applications in drug delivery systems and tissue engineering.
Example:
Research has shown that peptides synthesized with Fmoc protection can self-assemble into nanofibers, which can be used as scaffolds in tissue engineering applications . The ability to control the assembly process through chemical modifications allows for the design of materials with desired mechanical properties and biocompatibility.
Analytical Chemistry
In analytical chemistry, derivatives like 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid are utilized as standards or reagents in various assays. Their stability and predictable behavior under different conditions make them suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Used as a protecting group in SPPS | Stability under basic conditions |
| Drug Development | Facilitates the synthesis of peptide-based therapeutics | Specificity and lower toxicity |
| Material Science | Contributes to developing hydrogels and nanomaterials | Tailored properties for drug delivery |
| Analytical Chemistry | Acts as a standard or reagent in assays | Predictable behavior under assay conditions |
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
*Calculated based on molecular formula.
Key Observations :
- Protection Strategy : The target compound’s dual Fmoc/Boc protection is rare among analogs, which typically use a single Fmoc or Boc group.
- Substituent Diversity: Analogs vary in substituents (e.g., acetic acid, difluoropropanoic acid, oxazole), impacting solubility and reactivity.
- Piperidine Functionalization : Position 4 modifications (e.g., carboxylic acid vs. acetic acid) influence conjugation efficiency in peptide synthesis .
Physicochemical Properties
Table 2: Melting Points and Spectral Data
Q & A
Basic: What are the optimal synthetic routes for achieving high-purity 1-(Fmoc)-3-(Boc-amino)piperidine-4-carboxylic acid?
Methodological Answer:
The compound’s synthesis involves multi-step protection strategies:
Fmoc Protection : Introduce the 9-fluorenylmethoxycarbonyl (Fmoc) group to the piperidine nitrogen under anhydrous conditions using Fmoc-Cl and a base like DIEA in DMF or dichloromethane .
Boc Protection : The secondary amine at position 3 is protected with di-tert-butyl dicarbonate (Boc₂O) in THF or acetonitrile, catalyzed by DMAP .
Carboxylic Acid Activation : The 4-carboxylic acid group is retained without protection to facilitate downstream coupling.
Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC (silica gel, UV detection) .
Advanced: How to resolve discrepancies between NMR and mass spectrometry data during characterization?
Methodological Answer:
NMR Analysis : For complex splitting patterns (e.g., piperidine ring protons), employ 2D NMR (COSY, HSQC) to assign stereochemistry and confirm regioselectivity. Compare with analogous compounds (e.g., (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid, PubChem CID: [reference]) .
High-Resolution Mass Spectrometry (HRMS) : Use ESI-TOF to verify the molecular ion ([M+H]⁺ or [M-H]⁻). Discrepancies may arise from residual solvents (e.g., DMF adducts) or incomplete Boc deprotection.
Cross-Validation : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation .
Basic: What analytical techniques are recommended for assessing purity and stability?
Methodological Answer:
Advanced: How to optimize solubility for biological assays without compromising stability?
Methodological Answer:
Co-Solvents : Use DMSO (≤10% v/v) or PEG-400 to enhance aqueous solubility. Pre-screen for colloidal aggregation via dynamic light scattering (DLS) .
pH Adjustment : Dissolve in buffered solutions (pH 7.4 PBS) with 0.1% Tween-80 to mimic physiological conditions.
Derivatization : Temporarily esterify the carboxylic acid (e.g., methyl ester) for cell permeability, followed by enzymatic hydrolysis in situ .
Basic: What are the best practices for handling and storage?
Methodological Answer:
- Storage : Store at –20°C under argon in amber vials with desiccant (silica gel). Avoid repeated freeze-thaw cycles .
- Handling : Use gloveboxes for hygroscopic intermediates. Quench excess Fmoc-Cl with 1% piperidine in DMF before disposal .
Advanced: How to design computational models to predict reactivity in peptide coupling?
Methodological Answer:
Density Functional Theory (DFT) : Calculate activation energies for carbodiimide-mediated coupling (e.g., EDC/HOBt) at the B3LYP/6-31G* level. Focus on steric effects from the Boc group .
Molecular Dynamics (MD) : Simulate interactions with protease active sites (e.g., HIV-1 protease) using GROMACS. Compare binding affinities with non-fluorinated analogs .
Basic: What side reactions occur during Fmoc/Boc protection, and how to mitigate them?
Methodological Answer:
- Racemization : Minimize by using low temperatures (0–4°C) and HOBt/DIC coupling agents instead of carbodiimides .
- Incomplete Protection : Monitor via LC-MS. Reflux with excess Boc₂O (1.2 equiv) in anhydrous THF for 12 hours .
Advanced: How to study target interactions using biophysical assays?
Methodological Answer:
Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with enzymes like trypsin .
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding to serum albumin .
X-ray Crystallography : Co-crystallize with target proteins using SHELX for refinement (CCDC deposition recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
